5-Amino-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1-phenyl-1,2-dihydro-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with a unique structure that includes a thiazole ring, a fluorophenyl group, and a pyrrolone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the final pyrrolone structure is achieved through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing catalysts to increase yield and reduce reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolone moiety can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted fluorophenyl compounds. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of mitogen-activated protein kinase 14, affecting cellular signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-amino-4-(4-fluorophenyl)-1H-pyrazole
- 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) .
Uniqueness
What sets 5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-2,3-dihydro-1H-pyrrol-3-one apart is its unique combination of structural features, including the thiazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H14FN3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H14FN3OS/c20-13-8-6-12(7-9-13)15-11-25-19(22-15)17-16(24)10-23(18(17)21)14-4-2-1-3-5-14/h1-9,11,21,24H,10H2 |
InChI Key |
IHMOPISBNLIYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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